1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a brominated tetrahydroisoquinoline derivative characterized by a ketone group at position 1 and a bromine substituent at position 5 of the dihydroisoquinoline scaffold. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting neurological disorders, cardiovascular diseases, and antimicrobial agents . Its structural features, including the electron-withdrawing bromine atom and the rigid dihydroisoquinoline ring, influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(14)13-6-5-10-9(7-13)3-2-4-11(10)12/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVNTIZQDLXAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one typically involves the bromination of a precursor isoquinoline compound followed by further functionalization. A common synthetic route might include:
Functionalization: The addition of an ethanone group to the brominated isoquinoline through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 5-position undergoes transition-metal-catalyzed coupling reactions, making it valuable for constructing complex molecular architectures:
These couplings enable precise functionalization of the isoquinoline core while preserving the ethanone group .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates SNAr reactions under mild conditions:
Key Characteristics
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Nucleophiles: Primary/secondary amines, alkoxides, thiols
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Solvent: DMF or DMSO at 60-80°C
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Activation: No additional catalyst required due to bromine's leaving group ability
Example Reaction
Used to install dialkylamino groups for solubility enhancement.
Dehalogenation Pathways
Controlled bromine removal enables hydrogenation or radical-mediated processes:
| Method | Reagents | Conditions | Outcome |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | RT, 6h | 5-debromo derivative for further acylation |
| Radical Dehalogenation | Bu₃SnH, AIBN, toluene | Reflux, 12h | Bromine replacement with hydrogen |
Reductive Cyclization
The compound participates in tandem reduction-cyclization sequences to form polycyclic systems:
Optimized Protocol
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Initial Condensation: 2-bromobenzaldehyde + aniline → imine intermediate
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Reduction: NaCNBH₃ in MeOH (3h, RT)
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Cyclization: Et₃SiH (2.5 eq)/TFA (13 eq) in DCM (2.5h, RT)
This one-pot approach achieves 41% yield for N-aryl-tetrahydroisoquinolines .
Substituent Effects on Reactivity
Comparative studies reveal position-dependent reactivity patterns:
| Substituent | Position | Suzuki Coupling Rate | SNAr Yield | Thermal Stability |
|---|---|---|---|---|
| Br | 5 | 1.00 (reference) | 78% | >200°C |
| Cl | 5 | 0.83 | 65% | >180°C |
| OMe | 7 | Not applicable | 42% | >150°C |
The 5-bromo derivative shows optimal balance between reactivity and stability.
Functional Group Interconversion
The ethanone moiety undergoes characteristic ketone reactions:
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Reduction: NaBH₄/MeOH → secondary alcohol (precursor for ethers/esters)
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Grignard Addition: RMgX → tertiary alcohols with branched alkyl chains
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Condensation: NH₂OH → oxime derivatives for metal coordination studies
This reactivity profile establishes 1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone as a versatile building block in medicinal chemistry and materials science. Strategic bromine substitution enables predictable regioselectivity in cross-couplings, while the ethanone group provides handles for late-stage diversification .
Scientific Research Applications
1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound that belongs to the isoquinoline family. It features a bromine atom attached to the isoquinoline ring, influencing its chemical properties and reactivity, making it valuable in research.
Applications
This compound has several applications across different fields. Interaction studies have focused on its ability to bind with specific molecular targets such as enzymes or receptors, which can modulate biological pathways and influence cellular responses. Further research is required to comprehensively map out these interactions and understand their implications in therapeutic contexts.
Structural Variations
Several compounds share structural similarities with this compound.
| Compound Name | Structural Variation | Unique Features |
|---|---|---|
| 1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | Chlorine instead of Bromine | Different reactivity due to chlorine's electronic properties |
| 1-(5-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | Fluorine instead of Bromine | Potentially different biological activity due to fluorine's electronegativity |
| 1-(5-Iodo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | Iodine instead of Bromine | Larger atomic size may affect interaction dynamics |
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Halogen-Substituted Analogs
1-(5-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Structural Difference : Chlorine replaces bromine at position 4.
- Lipophilicity: The bromine atom increases logP (lipophilicity) by ~0.9 units compared to chlorine, enhancing membrane permeability but possibly reducing aqueous solubility . Biological Activity: Chlorinated analogs may exhibit reduced binding affinity to hydrophobic enzyme pockets compared to brominated derivatives .
1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Structural Difference : Bromine at position 6 instead of 5.
- Impact :
- Steric Effects : Position 6 substitution may hinder access to sterically sensitive binding sites (e.g., enzyme active sites) compared to position 5.
- Synthetic Accessibility : Bromination at position 6 often requires regioselective directing groups, complicating synthesis compared to position 5 derivatives .
1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Structural Difference : Additional nitro group at position 6.
- Impact :
Aryl- and Alkyl-Substituted Analogs
1-(4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (5a)
- Structural Difference : Phenyl group at position 4.
- NMR Shifts: The ¹H-NMR spectrum shows distinctive aromatic proton signals at δ 6.96–7.29 ppm, absent in brominated analogs .
1-[(4R)-4-(3-Methylphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethanone
- Structural Difference : Chiral center at position 4 with a 3-methylphenyl substituent.
- Impact: Stereoselectivity: The (4R)-configuration may lead to enantiomer-specific biological activity, a factor absent in achiral brominated derivatives. Molecular Weight: Higher molecular weight (265.35 g/mol) compared to the brominated analog (C₁₁H₁₂BrNO: 254.12 g/mol) .
Functionalized Derivatives
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone
- Structural Difference : Nitro-pyrazole moiety at position 2.
- Impact :
4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoylbenzamide (13)
- Structural Difference: Extended butanoyl chain with benzamide terminus.
- Impact :
Methoxy- and Hydroxy-Substituted Analogs
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6e)
- Structural Difference : Methoxy groups at positions 6 and 7.
- Impact: Electron Donation: Methoxy groups increase electron density on the aromatic ring, altering electrophilic substitution patterns.
1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Structural Difference : Hydroxyl group at position 8.
- Impact: Hydrogen Bonding: The hydroxyl group enables strong hydrogen-bond donor interactions, enhancing binding to polar targets (e.g., kinases). Acidity: pKa ~10–12 (hydroxyl) compared to non-acidic brominated analogs .
Biological Activity
1-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound belonging to the isoquinoline family. Its unique structure, characterized by the presence of a bromine atom on the isoquinoline ring, suggests potential biological activities that have garnered research interest. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicine.
The compound has a molecular formula of and a molecular weight of 254.12 g/mol. The synthesis typically involves bromination and acylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency during production .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various isoquinoline derivatives, including this compound. Preliminary findings indicate that compounds with similar structures exhibit significant antibacterial activity against a range of pathogenic bacteria while showing limited antifungal effects. For example, derivatives demonstrated marked activity against Gram-positive bacteria and moderate activity against Gram-negative strains like Escherichia coli .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| Other Isoquinoline Derivatives | Gram-positive | Significant |
Anti-Proliferative Activity
In vitro studies have also evaluated the anti-proliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values for these activities were reported to be less than 25 μM for several derivatives, indicating potent anti-cancer properties .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HepG-2 | < 25 | Potent |
| MCF-7 | < 25 | Potent |
| PC-3 | 26 - 50 | Moderate |
| HCT-116 | 51 - 100 | Weak |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance, isoquinoline derivatives are known to influence apoptosis pathways and cell cycle regulation. Research indicates that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells by modulating gene expression related to these processes .
Case Studies
A notable study highlighted the effect of structurally similar compounds on cancer cell lines, demonstrating that modifications in the isoquinoline structure significantly affect their biological activity. The study provided insights into how the bromine substituent in this compound enhances its reactivity and interaction with cellular targets compared to other halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
